molecular formula C19H16F2N2O B2642604 4-(4-Fluorophenyl)-2-[4-(3-fluoropropoxy)phenyl]pyrimidine CAS No. 477856-60-3

4-(4-Fluorophenyl)-2-[4-(3-fluoropropoxy)phenyl]pyrimidine

Cat. No.: B2642604
CAS No.: 477856-60-3
M. Wt: 326.347
InChI Key: OXXDZDANKONPNS-UHFFFAOYSA-N
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Description

4-(4-Fluorophenyl)-2-[4-(3-fluoropropoxy)phenyl]pyrimidine is a synthetic organic compound characterized by the presence of fluorine atoms on both phenyl rings and a pyrimidine core

Scientific Research Applications

4-(4-Fluorophenyl)-2-[4-(3-fluoropropoxy)phenyl]pyrimidine has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Safety and Hazards

The safety and hazards of this compound would depend on its specific physical and chemical properties . As with all chemicals, it should be handled with appropriate safety precautions .

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential biological activity . Pyrimidine derivatives are a rich field of study in medicinal chemistry, and this compound could potentially contribute to that research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Fluorophenyl)-2-[4-(3-fluoropropoxy)phenyl]pyrimidine typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between appropriate precursors, such as 4-fluorobenzaldehyde and 3-fluoropropoxybenzaldehyde, in the presence of a base like potassium carbonate.

    Substitution Reactions:

    Final Assembly: The final compound is assembled by coupling the substituted pyrimidine core with the fluorinated phenyl rings under specific conditions, such as using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(4-Fluorophenyl)-2-[4-(3-fluoropropoxy)phenyl]pyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Potassium fluoride in polar aprotic solvents like dimethyl sulfoxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Introduction of various functional groups like nitro, amino, or alkyl groups.

Mechanism of Action

The mechanism of action of 4-(4-Fluorophenyl)-2-[4-(3-fluoropropoxy)phenyl]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds and van der Waals interactions. This leads to modulation of the target’s activity, resulting in the desired biological or chemical effect.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Fluorophenyl)-3-propyl-1H-pyrazol-5-ylamine
  • (4-Fluorophenyl)(3-[4-(3-fluoropropoxy)phenyl]-1H-pyrazol-1-yl)methanone
  • 3-(4-(4-Fluorophenoxy)phenyl)propanoic acid

Uniqueness

4-(4-Fluorophenyl)-2-[4-(3-fluoropropoxy)phenyl]pyrimidine is unique due to its dual fluorination and pyrimidine core, which confer distinct electronic properties and reactivity. This makes it a valuable compound for specific applications where these properties are advantageous, such as in the design of selective enzyme inhibitors or advanced materials.

Properties

IUPAC Name

4-(4-fluorophenyl)-2-[4-(3-fluoropropoxy)phenyl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16F2N2O/c20-11-1-13-24-17-8-4-15(5-9-17)19-22-12-10-18(23-19)14-2-6-16(21)7-3-14/h2-10,12H,1,11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXXDZDANKONPNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC=CC(=N2)C3=CC=C(C=C3)F)OCCCF
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16F2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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